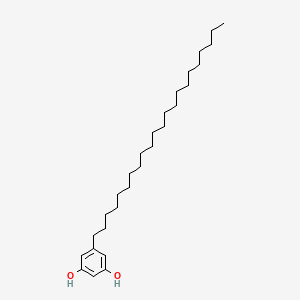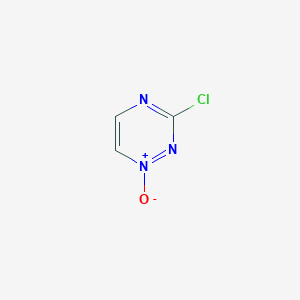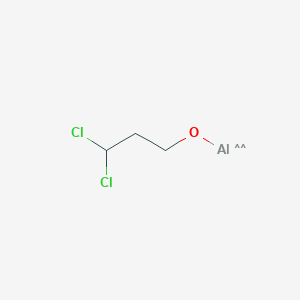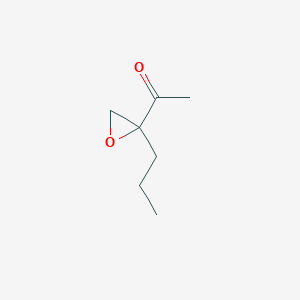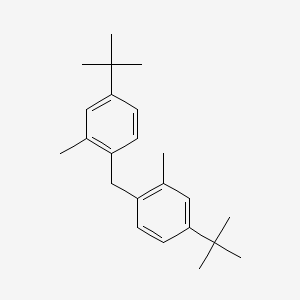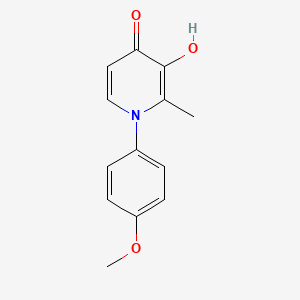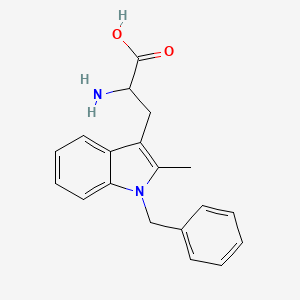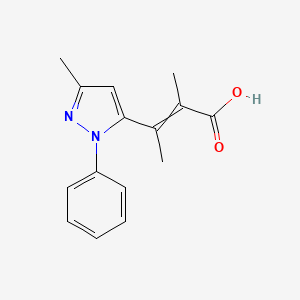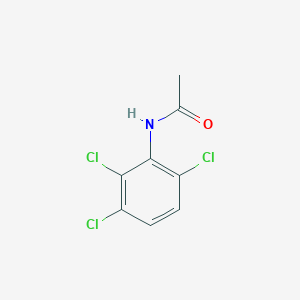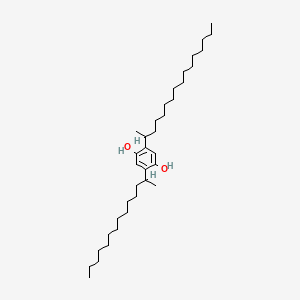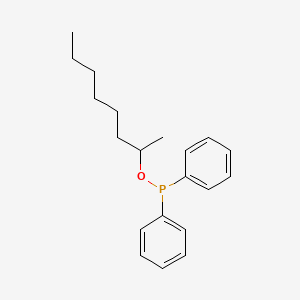
Octan-2-YL diphenylphosphinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octan-2-YL diphenylphosphinite is an organophosphorus compound characterized by the presence of a phosphinite group bonded to an octan-2-yl and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octan-2-YL diphenylphosphinite typically involves the reaction of diphenylphosphine with octan-2-ol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine. Common bases used include sodium hydride or potassium tert-butoxide. The reaction proceeds smoothly at room temperature, yielding this compound as the primary product .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Octan-2-YL diphenylphosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphinite group is replaced by other functional groups.
Addition: The compound can add to alkenes and alkynes under radical conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used in the presence of a base.
Addition: Radical initiators like azobisisobutyronitrile (AIBN) are employed.
Major Products Formed:
Oxidation: Diphenylphosphine oxide.
Substitution: Various alkyl and aryl phosphinites.
Addition: Phosphine adducts with alkenes and alkynes.
Scientific Research Applications
Octan-2-YL diphenylphosphinite has a wide range of applications in scientific research:
Biology: The compound is explored for its potential as a bioactive molecule in drug discovery and development.
Medicine: Research is ongoing to investigate its role in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of fine chemicals and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism by which Octan-2-YL diphenylphosphinite exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphinite group coordinates with transition metals, facilitating various catalytic cycles. The molecular targets include metal centers in catalysts, and the pathways involved are typically those of organometallic catalysis .
Comparison with Similar Compounds
Diphenylphosphine: A precursor to Octan-2-YL diphenylphosphinite, used in similar catalytic applications.
Triphenylphosphine: Another organophosphorus compound widely used in catalysis.
Octylphosphine: Similar in structure but with different reactivity and applications.
Uniqueness: this compound is unique due to its specific combination of the octan-2-yl group and diphenylphosphinite moiety, which imparts distinct steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic processes where other phosphines may not perform as well .
Properties
CAS No. |
63543-81-7 |
|---|---|
Molecular Formula |
C20H27OP |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
octan-2-yloxy(diphenyl)phosphane |
InChI |
InChI=1S/C20H27OP/c1-3-4-5-8-13-18(2)21-22(19-14-9-6-10-15-19)20-16-11-7-12-17-20/h6-7,9-12,14-18H,3-5,8,13H2,1-2H3 |
InChI Key |
QHLNHNLXXBRSIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile](/img/structure/B14495168.png)
